molecular formula C9H8N2O3 B15243938 Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate

Cat. No.: B15243938
M. Wt: 192.17 g/mol
InChI Key: ZNGGUNZVLWYBTC-UHFFFAOYSA-N
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Description

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl isoxazolo[5,4-b]pyridine-3-carboxylate typically involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H). The reaction is carried out at room temperature in ethanol, providing moderate to good yields . This method is advantageous due to its simplicity, short reaction time, and operational ease.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H and eco-friendly solvents such as ethanol suggests a potential for scalable and sustainable industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl isoxazolo[5,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit kinases or other proteins critical for cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl isoxazolo[5,4-b]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which may confer distinct chemical and biological properties compared to other isoxazole derivatives.

Properties

IUPAC Name

ethyl [1,2]oxazolo[5,4-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-13-9(12)7-6-4-3-5-10-8(6)14-11-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGGUNZVLWYBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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